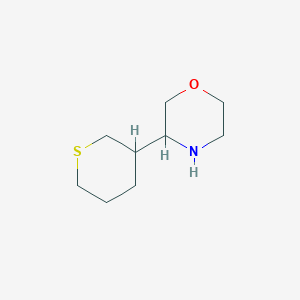
3-(Thian-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thian-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thian-3-yl group. Morpholine itself is a heterocyclic amine with both nitrogen and oxygen atoms in its ring structure, making it a versatile scaffold in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thian-3-yl)morpholine typically involves the reaction of morpholine with a thian-3-yl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with a thian-3-yl halide under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(Thian-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl morpholine derivatives.
Scientific Research Applications
3-(Thian-3-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Thian-3-yl)morpholine involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The thian-3-yl group can undergo redox reactions, influencing cellular redox states and signaling pathways . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, contributing to its therapeutic effects .
Comparison with Similar Compounds
Morpholine: The parent compound, widely used in organic synthesis and as a solvent.
Thiomorpholine: A sulfur analog of morpholine, used in similar applications but with different reactivity due to the presence of sulfur.
Piperazine: Another heterocyclic amine, structurally similar but with different pharmacological properties.
Uniqueness: 3-(Thian-3-yl)morpholine is unique due to the presence of both morpholine and thian-3-yl groups, combining the properties of both moieties.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
3-(thian-3-yl)morpholine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(7-12-5-1)9-6-11-4-3-10-9/h8-10H,1-7H2 |
InChI Key |
WNUIQSKVRVFUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


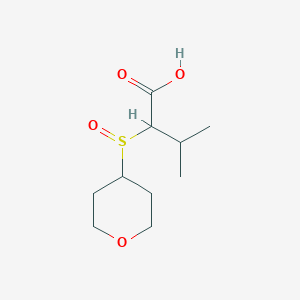
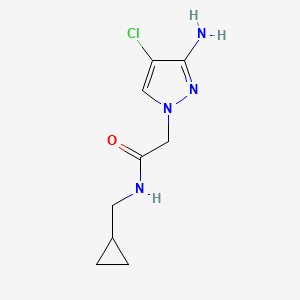
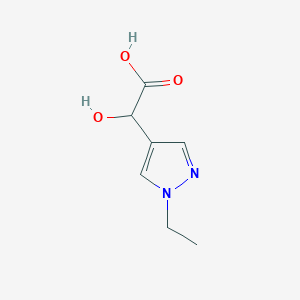
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
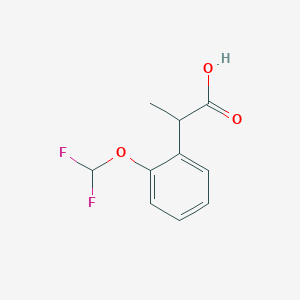
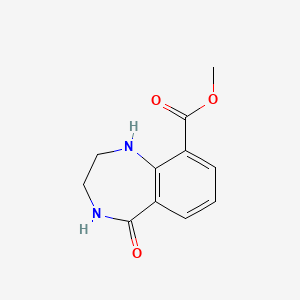
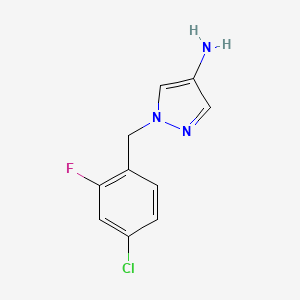
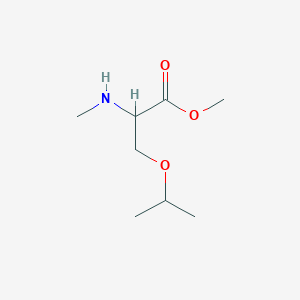

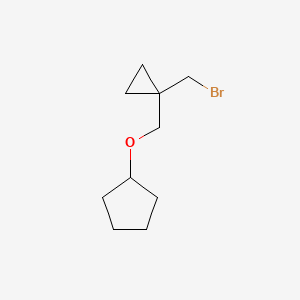
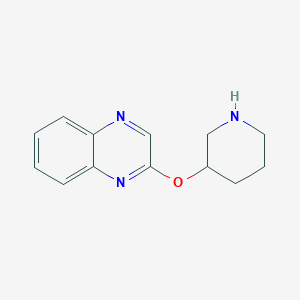
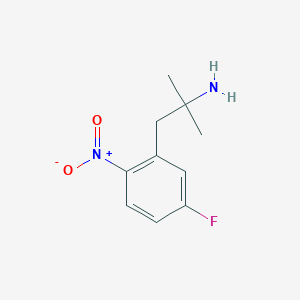
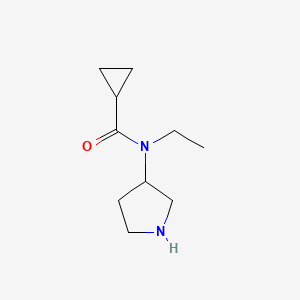
![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
